2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
Overview
Description
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol , also known by its IUPAC name 1-[4-bromo-2-(trifluoromethyl)phenyl]ethanol , is a chemical compound with the molecular formula C9H8BrF3O . It is a colorless liquid with a molecular weight of 269.06 g/mol . This compound is of interest due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanol . The bromine atom replaces a hydrogen atom on the phenyl ring, resulting in the formation of the brominated product. The reaction can be carried out using various brominating agents under appropriate conditions.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol consists of a central ethanol (ethyl alcohol) moiety attached to a phenyl ring. The phenyl ring bears a bromine atom at the para position (position 4) and a trifluoromethyl group at the meta position (position 2). The trifluoromethyl group enhances the compound’s lipophilicity and influences its chemical reactivity.
Chemical Reactions Analysis
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol can participate in various chemical reactions, including nucleophilic substitution, oxidation, and esterification. For example:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles (such as hydroxide ions or amines) to form different derivatives.
- Oxidation : The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid.
- Esterification : Reaction with carboxylic acids can yield esters.
Physical And Chemical Properties Analysis
- Physical State : Liquid
- Melting Point : Not specified
- Boiling Point : Approximately 150°C
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol)
- Density : Not specified
Scientific Research Applications
Biocatalytic Preparation
(Chen, Xia, Liu, & Wang, 2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. They achieved excellent enantioselectivity and improved efficacy using a polar organic solvent-aqueous medium. This method offers highly enantioselective production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol and is scalable for potential applications (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Secondary Alcohols
Vorga and Badea (2021) synthesized novel racemic secondary alcohols, including derivatives of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol. They utilized S-alkylation and reduction processes for synthesis, characterized by various spectroscopic methods. This contributes to the development of new compounds for potential applications in various fields (Vorga & Badea, 2021).
Catalytic Deoxytrifluoromethylation
De Azambuja et al. (2019) introduced a new trifluoromethylation reagent that converts alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This streamlined access to biologically active molecules demonstrates the potential of such compounds in medicinal, agricultural, and materials chemistry (De Azambuja, Lovrien, Ross, Ambler, & Altman, 2019).
Microbial Reduction in Presence of Surfactants
Goswami et al. (2000) investigated the microbial reduction of ω-bromoacetophenone derivatives, including 2-Bromo-1-(phenyl/substituted phenyl) ethanol derivatives. They achieved good yields and enantiomeric excesses using whole cell biocatalysts, indicating potential applications in biotransformation processes (Goswami, Bezbaruah, Goswami, Borthakur, Dey, & Hazarika, 2000).
Improved Synthesis Methods
Hashmi, Burkert, Bats, & Martyniak (2006) provided a new procedure for the synthesis of 2-(4-propylphenyl)ethanol, reducing side-products compared to previous methods. This improved procedure demonstrates the ongoing evolution of synthesis techniques for similar compounds (Hashmi, Burkert, Bats, & Martyniak, 2006).
Bioactives Release from Chitosan Films
Zarandona, Barba, Guerrero, Caba, & Maté (2020) developed chitosan films containing 2-phenyl ethanol for controlled release of bioactives. They incorporated β-cyclodextrin to retain more of the bioactive compounds, illustrating an application in material science for controlled release systems (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
Safety And Hazards
- Safety Precautions : Handle with care; wear appropriate protective equipment (gloves, goggles).
- Hazard Information : Irritant to skin and eyes; harmful if ingested or inhaled.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol should focus on:
- Biological Activity : Investigate its potential as a pharmacologically active compound.
- Derivatives : Explore the synthesis of derivatives with modified properties.
- Applications : Assess its use in organic synthesis, materials science, or medicinal chemistry.
properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUJSAWIOISJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599328 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol | |
CAS RN |
32687-39-1 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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